molecular formula C16H9F6NO B2691012 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one CAS No. 326617-09-8

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No.: B2691012
CAS No.: 326617-09-8
M. Wt: 345.244
InChI Key: ANVZUBJKXRJHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a high-purity synthetic azetidinone derivative intended for Research Use Only. Azetidin-2-ones, commonly known as beta-lactams, are a highly studied class of compounds with significant importance in medicinal chemistry . Beyond their well-documented antibacterial and anti-β-lactamase activities, β-lactam scaffolds have attracted considerable interest as promising structural motifs in other therapeutic areas, including the development of agents for neurodegenerative diseases and coagulation therapy . This particular compound features a 2-azetidinone core substituted with multiple fluorine atoms, including a 3-(trifluoromethyl)phenyl group at the N-1 position. The presence of these fluorinated moieties is often leveraged in drug discovery to fine-tune key properties such as metabolic stability, membrane permeability, and binding affinity. As a versatile building block, this compound serves as a critical synthetic intermediate for researchers exploring new chemical entities. It is suitable for various applications, including the synthesis of hybrid molecules, method development in organic synthesis, and the creation of targeted libraries for high-throughput screening in oncology and other therapeutic fields . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6NO/c17-11-6-4-9(5-7-11)13-15(18,19)14(24)23(13)12-3-1-2-10(8-12)16(20,21)22/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVZUBJKXRJHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the azetidinone ring. Common synthetic routes include:

Chemical Reactions Analysis

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one involves interactions with molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other azetidinones reported in the literature, differing primarily in substituent patterns. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological relevance.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 39 Compound 43 Ezetimibe (3)
Substituents 3,3-F₂, 4-FPh, 1-CF₃Ph 3,3-F₂, 4-SEtPh, 1-OMePh 3,3-F₂, 4-F,OMePh, 1-OMePh 1-FPh, 3-OH, 4-OHPh
logP (Predicted) ~3.8 ~2.5 ~3.1 ~2.2
Metabolic Stability High (CF₃, F) Moderate Moderate Low (OH groups)
Synthetic Yield Not reported 18% 45% 60–80% (patented)
Key Applications Anticancer (hypothetical) Anticancer Anticancer Cholesterol-lowering

Notes:

  • The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.8), favoring blood-brain barrier penetration compared to ezetimibe (logP ~2.2) .
  • Fluorine atoms at positions 3,3 and 4 enhance metabolic stability by resisting oxidative degradation, a limitation in hydroxylated analogs like ezetimibe .

Biological Activity

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique trifluoromethyl and difluoro substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The chemical structure of 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one can be represented as follows:

C18H14F5N1O1\text{C}_{18}\text{H}_{14}\text{F}_5\text{N}_1\text{O}_1

Antimicrobial Activity

Recent studies have indicated that compounds with similar fluorinated structures exhibit significant antimicrobial properties. For instance, a series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested against multidrug-resistant (MDR) strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 64 µg/mL, demonstrating potent activity against these pathogens .

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound IDMIC (µg/mL)Activity Against
Compound 220.031 - 0.062MRSA, VRSA
Compound 20<1MRSA
Compound 24<1VRSA

This data suggests that fluorinated derivatives can enhance antibacterial efficacy, potentially due to their ability to disrupt bacterial membranes or interfere with metabolic pathways.

Anticancer Activity

In addition to antimicrobial properties, fluorinated compounds have been explored for their anticancer potential. The azetidine ring structure is known to exhibit cytotoxic effects in various cancer cell lines. For example, studies have shown that azetidine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound under discussion has not been widely studied in this context; however, its structural similarities with known active compounds suggest potential for further investigation.

Case Study 1: Antimicrobial Efficacy

In a study published in Nature Communications, researchers synthesized a series of trifluoromethyl-substituted salicylanilide derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

A study conducted on various azetidine derivatives revealed that compounds with fluorinated substituents showed enhanced cytotoxicity against human cancer cell lines. Specifically, the study highlighted the importance of the trifluoromethyl group in increasing the lipophilicity and cellular uptake of these compounds, leading to improved therapeutic indices .

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